molecular formula C8H9Cl2N3 B8658638 4-Cyclobutylamino-2,5-dichloro-pyrimidine

4-Cyclobutylamino-2,5-dichloro-pyrimidine

Cat. No. B8658638
M. Wt: 218.08 g/mol
InChI Key: WONSKPSCVWKVBC-UHFFFAOYSA-N
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Patent
US07820648B2

Procedure details

2,4,5-trichloro-pyrimidine (0.5 M in DMSO) cyclobutyl amine (0.5 M in DMSO, 160 μL) and DIEA (neat, 30 μL) were added to an 8-ml reaction vial. The vial was capped and the contents shaken at 25° C. for 22 h. The reaction mixture was concentrated in Genevac to provide 4-cyclobutylamino-2,5-dichloro-pyrimidine. The solid was treated with C16 (0.5 M in DMSO, 160 μL), concentrated in Genevac, and the resultant residue treated with EtOAc (160 ul). The vial was capped and the contents shaken at 75° C. for 22.5 hours. The reaction mixture was then concentrated in Genevac. The resultant crude product was dissolved in DMSO and purified by HPLC to provide 418 (11.9 mg, 35%). APCI LCMS: Retention time: 3.00 min (Method A), Observed mass: 419.99 [M+H].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 μL
Type
reactant
Reaction Step One
Name
Quantity
30 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Cl:9])=[CH:4][N:3]=1.[CH:10]1([NH2:14])[CH2:13][CH2:12][CH2:11]1>CCN(C(C)C)C(C)C>[CH:10]1([NH:14][C:6]2[C:5]([Cl:9])=[CH:4][N:3]=[C:2]([Cl:1])[N:7]=2)[CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)Cl
Name
Quantity
160 μL
Type
reactant
Smiles
C1(CCC1)N
Name
Quantity
30 μL
Type
solvent
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the contents shaken at 25° C. for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in Genevac

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C1(CCC1)NC1=NC(=NC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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